![molecular formula C16H18N2O4S B11161436 2-[2-(2-Methoxy-phenyl)-acetylamino]-4-methyl-thiazole-5-carboxylic acid ethyl ester](/img/structure/B11161436.png)
2-[2-(2-Methoxy-phenyl)-acetylamino]-4-methyl-thiazole-5-carboxylic acid ethyl ester
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Overview
Description
ETHYL 2-[2-(2-METHOXYPHENYL)ACETAMIDO]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE is a synthetic compound belonging to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is notable for its potential biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-[2-(2-METHOXYPHENYL)ACETAMIDO]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea.
Esterification: The final step involves esterification to introduce the ethyl ester group, typically using ethanol and a suitable acid catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors to enhance reaction efficiency and yield, as well as employing purification techniques such as recrystallization and chromatography to ensure product purity .
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-[2-(2-METHOXYPHENYL)ACETAMIDO]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted thiazole derivatives.
Scientific Research Applications
ETHYL 2-[2-(2-METHOXYPHENYL)ACETAMIDO]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex thiazole derivatives.
Biology: Studied for its potential antibacterial and antifungal activities.
Medicine: Investigated for its anti-inflammatory and antitumor properties, making it a candidate for drug development.
Industry: Utilized in the development of new materials with specific chemical properties
Mechanism of Action
The mechanism of action of ETHYL 2-[2-(2-METHOXYPHENYL)ACETAMIDO]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE involves its interaction with various molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes involved in bacterial cell wall synthesis, leading to antibacterial effects.
Receptor Binding: It can bind to specific receptors in cells, modulating inflammatory responses.
DNA Interaction: The compound may intercalate into DNA, disrupting replication and transcription processes in tumor cells
Comparison with Similar Compounds
ETHYL 2-[2-(2-METHOXYPHENYL)ACETAMIDO]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE can be compared with other thiazole derivatives:
Sulfathiazole: An antimicrobial drug with a similar thiazole ring structure but different substituents.
Ritonavir: An antiretroviral drug containing a thiazole ring, used in the treatment of HIV.
Abafungin: An antifungal drug with a thiazole ring, used to treat fungal infections
The uniqueness of ETHYL 2-[2-(2-METHOXYPHENYL)ACETAMIDO]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE lies in its specific substituents, which confer distinct biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C16H18N2O4S |
---|---|
Molecular Weight |
334.4 g/mol |
IUPAC Name |
ethyl 2-[[2-(2-methoxyphenyl)acetyl]amino]-4-methyl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C16H18N2O4S/c1-4-22-15(20)14-10(2)17-16(23-14)18-13(19)9-11-7-5-6-8-12(11)21-3/h5-8H,4,9H2,1-3H3,(H,17,18,19) |
InChI Key |
YDQYCGGACQNASK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)NC(=O)CC2=CC=CC=C2OC)C |
solubility |
14.7 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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